N-Isopropyl-3-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLSPPNBXPEEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561635 | |
| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121431-27-4 | |
| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Ascendancy of Fluorinated Aniline Derivatives in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary chemical and pharmaceutical research. Fluorinated aniline (B41778) derivatives, as a class of compounds, are of particular interest due to the profound impact of the fluorine atom on a molecule's physicochemical and biological properties. researchgate.netnih.gov The high electronegativity of fluorine can significantly alter the electron distribution within a molecule, influencing its acidity, basicity, and reactivity. nih.gov
Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. nih.gov This increased stability can lead to improved pharmacokinetic profiles of bioactive molecules. ontosight.ai The substitution of hydrogen with fluorine, which is a relatively small atom, often results in minimal steric hindrance, allowing the modified molecule to maintain its intended interaction with biological targets like enzymes or receptors. researchgate.net These advantageous properties have led to the widespread use of fluorinated compounds in a variety of applications, including the development of new drugs and advanced materials. nih.govontosight.ai
N Isopropyl 3 Fluoroaniline: a Key Player in Complex Chemical Synthesis
N-Isopropyl-3-fluoroaniline serves as a critical intermediate in the construction of more complex molecular architectures. chemimpex.com Its structure, featuring a fluorine atom at the meta-position of the aniline (B41778) ring and an isopropyl group on the nitrogen atom, provides a unique combination of reactivity and steric influence. The fluorine atom enhances the compound's reactivity and selectivity in various chemical transformations, while the isopropyl group contributes to its lipophilicity, which can improve its solubility in organic solvents and its ability to penetrate biological membranes. chemimpex.comcymitquimica.com
The synthesis of this compound itself can be approached through several routes. One common method involves the N-alkylation of 3-fluoroaniline (B1664137). For instance, reacting 3-fluoroaniline with an isopropyl halide, often in the presence of a base and sometimes a phase-transfer catalyst, can yield the desired product. google.com Another synthetic strategy involves the reductive amination of a ketone, such as acetone (B3395972), with 3-fluoroaniline. google.com More advanced methods may involve catalytic processes to achieve high efficiency and selectivity. conicet.gov.ar
In complex synthesis, this compound is utilized as a precursor for creating a diverse range of molecules. For example, it can be a key starting material in the synthesis of certain herbicides and pesticides, where the specific combination of the fluoro and isopropyl groups contributes to the final product's efficacy. chemimpex.comgoogle.com In medicinal chemistry, this compound is employed in the development of novel therapeutic agents. ontosight.ai Researchers have successfully used 3-fluoroaniline, a closely related compound, in multi-step syntheses to create complex heterocyclic structures like quinazolines, highlighting the utility of this class of compounds in constructing elaborate molecular frameworks. mdpi.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 121431-27-4 chemimpex.com |
| Molecular Formula | C₉H₁₂FN chemimpex.comchemscene.comscbt.com |
| Molecular Weight | 153.20 g/mol chemimpex.comchemscene.comscbt.com |
| Appearance | Yellow Liquid chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
| SMILES | FC1=CC(NC(C)C)=CC=C1 chemscene.com |
Future Directions and Research Perspectives
Advanced Synthetic Routes for this compound
The formation of this compound can be approached from various starting materials, utilizing advanced catalytic and reductive techniques.
A prominent method for synthesizing N-alkylanilines involves the catalytic hydrogenation of a corresponding nitrobenzene (B124822) precursor in the presence of a carbonyl compound. For the synthesis of this compound, this route would commence with 3-fluoronitrobenzene. The process combines the reduction of the nitro group to an amine and the reductive amination with acetone in a single pot.
The reaction is conducted under a hydrogen atmosphere, employing a metal catalyst. patsnap.comgoogle.com While specific data for the 3-fluoro isomer is not detailed in the provided results, the synthesis for the analogous N-isopropyl-4-fluoroaniline from 4-fluoronitrobenzene is well-documented and provides a model for this approach. patsnap.comgoogle.comgoogle.com In this process, 4-fluoronitrobenzene, acetone, and hydrogen are used as raw materials. patsnap.comgoogle.com The reduction of the nitro group is typically faster than the alkylation reaction. google.com Catalysts such as Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) are effective. patsnap.comnih.gov Studies on the para-isomer synthesis show high conversion and selectivity under optimized conditions. patsnap.com For instance, using a 5% to 10% Pt/C catalyst at temperatures between 100°C and 150°C and pressures of 2 MPa to 6 MPa can achieve a conversion rate of 97% and selectivity of 95%. patsnap.com
Table 1: Catalytic Hydrogenation Conditions for N-isopropyl-4-fluoroaniline Synthesis Analogous conditions applicable for the 3-fluoro isomer.
| Catalyst | Reagents | Temperature (°C) | Pressure (bar) | Yield/Conversion |
| Platinum on Carbon (Pt/C) | 4-fluoronitrobenzene, Acetone, H₂ | 30-40 | 10-20 | 96% |
| Palladium on Carbon (Pd/C) | 4-fluoronitrobenzene, Acetone, H₂ | 80-90 | 5-20 | 91% |
| Platinum on Carbon (Pt/C) | 4-fluoronitrobenzene, 2,2-Propanal dimethyl acetal, H₂ | 60-70 | 10-20 | 97% |
Data sourced from patent literature on the synthesis of the para-isomer. google.com
Reductive amination offers a highly effective alternative for synthesizing this compound, starting from 3-fluoroaniline and an isopropyl source, typically acetone. This method avoids the harsh conditions sometimes associated with direct alkylation and sidesteps the problem of multiple alkylations. masterorganicchemistry.com The process involves the initial formation of an imine intermediate from the reaction of 3-fluoroaniline and acetone, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comnih.gov
A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is particularly useful as it selectively reduces the imine (or the corresponding iminium ion) in the presence of the unreacted ketone. masterorganicchemistry.com Other common hydridic reducing agents include sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.com When using NaBH₄, it is typically added after sufficient time has been allowed for the complete formation of the imine, as it can also reduce the ketone starting material. commonorganicchemistry.com Iron-catalyzed reductive amination has also been explored, using isopropyl alcohol as a hydrogen source. unisi.it
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Not water-sensitive; selectively reduces imines over ketones. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Water-sensitive; a common and mild reagent. commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can reduce aldehydes/ketones; added after imine formation. commonorganicchemistry.com |
Direct N-alkylation involves the reaction of 3-fluoroaniline with an isopropyl halide, such as isopropyl bromide or isopropyl chloride, to form the C-N bond. google.com This method is a classical approach to amine synthesis but can be challenging to control, with a tendency toward over-alkylation to form the tertiary amine (N,N-diisopropylaniline). google.commasterorganicchemistry.com
To promote selective mono-alkylation, the reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which acts as an acid scavenger. google.com The use of phase-transfer catalysts, like tetrabutylammonium (B224687) chloride, can be beneficial, particularly in biphasic reaction systems, to facilitate the reaction between the aniline in the organic phase and the inorganic base. google.com A specific patented method for the para-isomer describes the use of 4-fluoroaniline (B128567) with an isopropyl halide in the presence of a phase-transfer catalyst, a promoter, and an acid-binding agent to achieve oriented single N-alkylation. google.com
This compound can also be synthesized via multi-step pathways that begin with more readily available substituted anilines. A general strategy in aniline synthesis involves the nitration of a benzene (B151609) precursor followed by the reduction of the nitro group.
A plausible multi-step route could start from m-chloroaniline. This precursor can be converted to 3-fluoro-1-chlorobenzene through a Schiemann reaction. Subsequently, the 3-fluoro-1-chlorobenzene can undergo an amination reaction to yield 3-fluoroaniline. google.com The resulting 3-fluoroaniline is then subjected to N-isopropylation using one of the methods described above, such as reductive amination with acetone or direct alkylation with an isopropyl halide, to furnish the final product, this compound.
Mechanistic Investigations of this compound Formation
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and minimizing side-product formation.
The primary methods for synthesizing this compound rely on two core mechanistic pathways: nucleophilic substitution for N-alkylation and imine formation followed by reduction for reductive amination.
N-Alkylation Mechanism: The direct N-alkylation of 3-fluoroaniline with an isopropyl halide (e.g., isopropyl bromide) proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The nitrogen atom of the amino group in 3-fluoroaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isopropyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. This initial reaction forms an N-isopropyl-3-fluoroanilinium halide salt. A base is then required to deprotonate the nitrogen atom of this salt, neutralizing the charge and yielding the final this compound product. google.com
Reductive Amination Mechanism: This pathway is a two-stage process. nih.gov
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-fluoroaniline) on the carbonyl carbon of acetone. This forms a hemiaminal intermediate. The hemiaminal is generally unstable and undergoes dehydration (loss of a water molecule) to form an imine (specifically, a ketimine in this case). nih.gov In acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a single bond. In catalytic hydrogenation, this occurs on the surface of a metal catalyst with H₂. When using chemical reducing agents like sodium cyanoborohydride (NaBH₃CN), the hydride (H⁻) is transferred to the carbon atom of the iminium ion, reducing the double bond to yield the final secondary amine product. masterorganicchemistry.com The effectiveness of NaBH₃CN lies in its ability to reduce the iminium ion much more rapidly than it reduces the ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.com
Role of Catalysts and Co-catalysts in Reaction Efficiency and Selectivity
The choice of catalyst is pivotal in the synthesis of N-alkylated fluoroanilines, directly influencing the reaction's speed, efficiency, and the selectivity towards the desired mono-alkylated product over potential by-products.
Noble metal catalysts, particularly those based on platinum (Pt) and palladium (Pd) supported on activated carbon (C), are widely utilized. For instance, in the synthesis of the structurally similar N-isopropyl-4-fluoroaniline via reductive alkylation of p-fluoronitrobenzene, a 5% to 10% Pt/C catalyst has demonstrated conversion rates of 97% and selectivity of 95%. patsnap.com However, the high cost and susceptibility to poisoning of these catalysts are significant drawbacks. patsnap.com
To enhance performance and reduce costs, bimetallic or multi-metallic catalytic systems have been developed. A catalyst comprising Pt, a second metal (M1, such as Fe, Cu, or Sn), and a third metal (M2, like K, Ce, or Ag) on an activated carbon carrier has shown high activity, stability, and selectivity. patsnap.com For example, a catalyst with 0.5% Pt, 0.25% Sn, and 0.25% Ce on an activated carbon carrier with a high specific surface area (1180 m²/g) is designed for continuous preparation processes. patsnap.com These additions can improve the catalyst's stability and prevent the formation of dehydrogenation by-products. patsnap.com
Iron-based catalysts, such as diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂), represent a more sustainable alternative. unisi.it In iron-catalyzed reductive aminations, these precursors have proven effective, with Fe₂(CO)₉ showing better results under microwave irradiation. unisi.it Co-catalysts or additives are often crucial in these systems. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a co-catalyst significantly improves conversion rates compared to other bases like triethylamine (B128534) (TEA). unisi.it In one optimized system, 6 mol% of Fe₂(CO)₉ with 0.4 equivalents of DMAP and NaOH resulted in 98% conversion. unisi.it Acidic co-catalysts, such as acetic acid or p-toluenesulfonic acid, are also used in conjunction with transition metal catalysts like Pd/C or Pt/C to facilitate the reaction, leading to high yields of up to 98%. google.com
The table below summarizes the performance of various catalytic systems in related aniline alkylation reactions.
Table 1: Performance of Catalytic Systems in N-Isopropylaniline Synthesis
| Catalyst System | Co-catalyst/Additive | Substrate | Conversion Rate (%) | Yield/Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 5-10% Pt/C | - | p-Fluoronitrobenzene | 97 | 95 | patsnap.com |
| Pt, Sn, Ce on Carbon | - | 4-Fluoronitrobenzene | >98 | >95 | patsnap.com |
| Fe₂(CO)₉ | DMAP, NaOH | p-Anisidine | 98 | - | unisi.it |
| Palladium-Carbon | Acetic Acid | 4-Fluoronitrobenzene | - | 93 | google.com |
Influence of Solvent Systems and Reaction Conditions on Yield and Purity
Solvent systems and reaction conditions, including temperature and pressure, are critical parameters that significantly affect the yield and purity of this compound. The selection of an appropriate solvent can influence reactant solubility, catalyst activity, and reaction pathways.
In the catalytic hydrogenation of 4-fluoronitrobenzene to N-isopropyl-4-fluoroaniline, solvents such as toluene (B28343), methanol, and ethanol are commonly employed. google.com The reaction conditions are often demanding, with temperatures ranging from 30°C to 130°C and hydrogen pressures between 5 and 20 bar. google.com For instance, a reaction using a platinum-carbon catalyst in toluene at 60-70°C yielded the product at 97%, whereas a similar reaction with a palladium-carbon catalyst in ethanol at 80-90°C resulted in a 91% yield. google.com This highlights that the optimal combination of catalyst, solvent, and temperature is crucial for maximizing yield.
The choice of solvent can be complex, and a mixture of solvents may be required to achieve the desired outcome. In the synthesis of related 4-anilinoquinazolines, attempts with various solvents like DMSO, DMF, and a THF-DCM mixture were unsuccessful, but a tetrahydrofuran-isopropyl alcohol (THF-iPrOH) mixture under reflux provided the desired product. mdpi.com The polarity and coordinating ability of the solvent play a key role; aprotic polar solvents are often used in fluorination reactions, with N,N-dimethylformamide (DMF) sometimes showing higher conversion and yield compared to dimethyl sulfoxide (B87167) (DMSO) or sulfolane. researchgate.net
Reaction temperature and time are also finely tuned to optimize selectivity and yield. Lowering the reaction temperature can be beneficial in some cases to reduce the formation of by-products. rsc.org Conversely, in other systems, higher temperatures are necessary to achieve full conversion of starting materials. diva-portal.org For example, screening for the synthesis of N-phenylpyrrole showed that increasing the temperature from 120°C to 160°C boosted the yield from 52% to 97%. diva-portal.org
The following table details the impact of different solvents and conditions on product yield in related aniline synthesis.
Table 2: Influence of Solvents and Reaction Conditions on Product Yield
| Solvent | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Toluene | Platinum-Carbon | 70-80 | 5-20 | 4 | 98 | google.com |
| Toluene | Platinum-Carbon | 60-70 | 10-20 | 6 | 97 | google.com |
| Toluene | Palladium-Carbon | 120-130 | 5-20 | 8 | 93 | google.com |
| Ethanol | Palladium-Carbon | 80-90 | 5-20 | 12 | 91 | google.com |
| THF-iPrOH | HCl | 70 | Atmospheric | 5 | - | mdpi.com |
| 1,4-Dioxane | p-TsOH | 160 | - | 0.17 | 97 | diva-portal.org |
Green Chemistry Approaches in this compound Synthesis
In line with global sustainability goals, the principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds. These efforts focus on developing more environmentally friendly processes by improving atom economy, reducing waste, and using less hazardous materials.
Development of Sustainable Synthetic Protocols
A key area of development is the use of "hydrogen borrowing" or "hydrogen transfer" catalysis. rug.nl This strategy enables the N-alkylation of amines using alcohols as alkylating agents, a greener alternative to traditional methods that use alkyl halides. uni-bayreuth.de In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final N-alkylated amine, with water being the only by-product. dtu.dk This approach offers high atom economy and avoids the formation of stoichiometric salt waste associated with using alkyl halides.
Another sustainable protocol is the use of solvent-free (neat) reaction conditions. rsc.orgmdpi.com By eliminating the solvent, these methods reduce waste streams, minimize environmental impact, and can simplify product purification. mdpi.com Microwave-assisted synthesis is also gaining traction as it can significantly shorten reaction times and improve energy efficiency. unisi.it The development of one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, further enhances process efficiency and reduces resource consumption. rsc.org
Reduction of Waste Streams and By-product Formation
The reduction of waste is a cornerstone of green chemistry and is intrinsically linked to reaction efficiency and selectivity. Synthetic methods that achieve high yields, such as the 95-98% yields reported for certain catalytic preparations of N-isopropyl-4-fluoroaniline, inherently generate less waste and fewer by-products. patsnap.comgoogle.com
High selectivity is crucial for minimizing the formation of undesired substances, particularly over-alkylation products like N,N-diisopropylaniline. google.com The development of highly selective catalysts, such as the bimetallic systems on activated carbon, ensures that the reaction proceeds preferentially towards the desired mono-alkylated product. patsnap.com This not only improves the purity of the final product but also simplifies downstream processing and reduces the "three wastes" (waste gas, wastewater, and industrial residue). patsnap.comgoogle.com The use of catalytic hydrogenation for the reduction of nitro groups is considered a cleaner process compared to methods like iron powder reduction, which consumes large amounts of metal and generates significant solid waste. google.com
Application of Environmentally Benign Catalytic Systems
The shift from expensive and toxic heavy metal catalysts to more sustainable alternatives is a major focus in green catalytic chemistry. There is growing interest in using catalysts based on earth-abundant and less toxic metals like iron. unisi.it Iron carbonyl complexes have been successfully used for reductive amination, offering a more environmentally friendly option compared to noble metals like platinum and palladium. unisi.it
High-Resolution Spectroscopic Characterization for Structural Elucidation
The definitive structure of this compound (Molecular Formula: C₉H₁₂FN, Molecular Weight: 153.20 g/mol ) is established through a multi-faceted approach employing high-resolution spectroscopic methods. scbt.com Each technique provides unique insights into the molecular framework, and together they confirm the connectivity and spatial arrangement of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isopropyl and Fluoroaniline (B8554772) Moiety Analysis
NMR spectroscopy serves as the primary tool for determining the detailed structure of this compound in solution. By analyzing ¹H, ¹³C, and ¹⁹F nuclei, along with their interactions, a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom is constructed.
The ¹H NMR spectrum provides information on the number and type of protons and their neighboring atoms. The isopropyl group is characterized by a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), a result of spin-spin coupling. The aromatic region displays complex multiplets due to the protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.
The ¹³C NMR spectrum, typically proton-decoupled, shows distinct signals for each unique carbon atom. masterorganicchemistry.compressbooks.pub The carbons of the isopropyl group appear in the aliphatic region, while the aromatic carbons are observed further downfield. The carbon directly bonded to the fluorine atom (C-3) exhibits a large coupling constant (¹JCF), a characteristic feature in carbon NMR of organofluorine compounds. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
Note: Data is predicted based on analysis of similar structures. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Isopropyl CH₃ | δ ≈ 1.2 (d, J ≈ 6.6 Hz, 6H) | δ ≈ 22.5 |
| Isopropyl CH | δ ≈ 3.6 (sept, J ≈ 6.6 Hz, 1H) | δ ≈ 45.0 |
| N-H | δ ≈ 3.7 (s, broad, 1H) | - |
| Aromatic C2-H | δ ≈ 6.4 (ddd, J ≈ 8.0, 2.5, 1.0 Hz, 1H) | δ ≈ 102.0 (d, JCF ≈ 3 Hz) |
| Aromatic C4-H | δ ≈ 6.3 (ddd, J ≈ 8.0, 2.0, 1.0 Hz, 1H) | δ ≈ 105.5 |
| Aromatic C5-H | δ ≈ 7.1 (t, J ≈ 8.0 Hz, 1H) | δ ≈ 130.5 (d, JCF ≈ 10 Hz) |
| Aromatic C6-H | δ ≈ 6.35 (dt, J ≈ 8.0, 2.5 Hz, 1H) | δ ≈ 110.0 (d, JCF ≈ 3 Hz) |
| Aromatic C1-N | - | δ ≈ 150.0 (d, JCF ≈ 10 Hz) |
| Aromatic C3-F | - | δ ≈ 163.5 (d, JCF ≈ 240 Hz) |
¹⁹F NMR is a highly sensitive technique for probing the fluorine atom's local electronic environment. nih.govnih.gov For this compound, the spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic effects of the substituents on the aromatic ring. Furthermore, this signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4), providing further confirmation of the substitution pattern. royalholloway.ac.uk The pH of the medium can influence the chemical shift, as protonation of the aniline nitrogen alters the electronic nature of the ring. nih.gov
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure. amazonaws.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl moiety. Correlations among the aromatic protons would help to trace the connectivity around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ustc.edu.cn It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the aliphatic proton signals to the isopropyl carbons and the aromatic proton signals to their respective ring carbons.
Interactive Table: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | Isopropyl CH ↔ Isopropyl CH₃ | Confirms isopropyl group structure |
| Aromatic Protons (H2, H4, H5, H6) | Confirms adjacent protons on the ring | ||
| HSQC | ¹H ↔ ¹³C (1-bond) | Isopropyl CH ↔ Isopropyl C | Assigns isopropyl carbons |
| Aromatic H's ↔ Aromatic C's | Assigns aromatic carbons | ||
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Isopropyl CH₃ ↔ Isopropyl C | Confirms isopropyl group |
| Isopropyl CH ↔ C1 (Aromatic) | Confirms N-C(isopropyl) bond | ||
| N-H ↔ Isopropyl CH, C2, C6 | Confirms proximity of NH to isopropyl and ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govspectroscopyonline.com
N-H Stretch: A characteristic sharp absorption peak is expected in the IR spectrum around 3400 cm⁻¹, corresponding to the stretching of the secondary amine N-H bond.
C-H Stretch: The spectrum will show distinct C-H stretching vibrations. Aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several peaks in the 1600-1450 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for aromatic amines is usually found in the 1350-1250 cm⁻¹ range.
C-F Stretch: A strong absorption band characteristic of the C-F bond stretch on an aromatic ring is expected in the 1300-1100 cm⁻¹ region.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3450 - 3350 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2980 - 2850 | Strong |
| C=C Stretch (Aromatic) | Ar Ring | 1620 - 1580 | Strong-Medium |
| N-H Bend | Secondary Amine | 1550 - 1480 | Medium |
| C-N Stretch | Ar-N | 1350 - 1250 | Strong |
| C-F Stretch | Ar-F | 1300 - 1100 | Strong |
Computational Chemistry for Theoretical Insights
Quantum Chemical Calculations for Spectroscopic Parameter Prediction:Specific quantum chemical calculations to predict and validate the spectroscopic parameters of this compound are not present in the surveyed literature.researchgate.netresearchgate.net
Without dedicated research on this compound, any attempt to create the requested article would rely on speculation or data from different molecules, which would violate the core requirement of focusing solely on the specified compound.
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
A definitive Hirshfeld surface analysis for this compound is not available in the reviewed scientific literature. However, the application of this powerful computational tool to structurally similar compounds, particularly other fluoroaniline derivatives, provides a clear framework for how such an analysis would elucidate the intermolecular forces governing the crystal structure of this compound. acs.orgresearchgate.netnih.gov Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the detailed visualization and quantification of intermolecular interactions. scirp.orgrsc.orguwa.edu.au
The analysis generates a three-dimensional Hirshfeld surface around a molecule, which is color-mapped to highlight different properties. mdpi.comiucr.org One of the most common surfaces is the normalized contact distance (d_norm). On a d_norm surface, areas of intermolecular contact are color-coded: red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts at approximately the van der Waals distance, and blue regions signify contacts that are longer. mdpi.comset-science.com These surfaces provide an immediate visual representation of the most significant interaction points, such as hydrogen bonds. nih.gov
For a molecule like this compound, the key intermolecular interactions expected to be identified and quantified would include:
C···H/H···C Contacts: These interactions are also prevalent and play a crucial role in the stability of the crystal packing. nih.gov
F···H/H···F Contacts: The presence of the fluorine atom would lead to specific fluorine-hydrogen interactions, which are a form of weak hydrogen bonding and are significant in the crystal packing of many fluorinated organic compounds. acs.orgnih.gov
N···H/H···N Contacts: The amine group can act as a hydrogen bond donor, leading to N-H···X interactions (where X could be N or F), which would appear as distinct features on the Hirshfeld surface and fingerprint plots. scirp.org
Based on studies of analogous fluoroaniline compounds, a hypothetical breakdown of the intermolecular contacts for this compound could be summarized as follows. nih.govacs.org
Illustrative Data of Intermolecular Contact Contributions
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| H···H | ~45-55% | Represents the largest contribution, typical for organic molecules rich in hydrogen atoms. mdpi.com |
| C···H/H···C | ~25-35% | Significant interactions contributing to the cohesion of molecules in the crystal lattice. nih.gov |
| F···H/H···F | ~10-20% | Key interactions involving the fluorine substituent, influencing the crystal packing arrangement. nih.gov |
| N···H/H···N | ~5-10% | Indicates the presence of hydrogen bonding involving the aniline nitrogen. scirp.org |
| Other (e.g., C···C, C···N) | <5% | Minor contributions from other types of close contacts. |
This quantitative analysis, derived from the fingerprint plots, provides a detailed "fingerprint" of the intermolecular environment of a molecule within its crystal, offering crucial insights into the forces that dictate its solid-state structure. set-science.comcrystalexplorer.net
Applications of N Isopropyl 3 Fluoroaniline in Advanced Research Areas
Medicinal Chemistry and Pharmaceutical Development
In the landscape of modern drug discovery, N-Isopropyl-3-fluoroaniline serves as a key structural motif for the generation of novel therapeutic agents. Its utility spans the creation of new chemical entities with potential biological activity and its role as a crucial intermediate in the synthesis of established Active Pharmaceutical Ingredients (APIs).
The this compound scaffold is leveraged by medicinal chemists to design and synthesize new molecules with potential therapeutic applications across various disease areas, including infectious diseases, oncology, and inflammatory conditions.
The development of new antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. Aniline (B41778) derivatives are a known class of compounds with potential antimicrobial properties. The incorporation of fluorine into these structures can enhance their stability and biological activity. mdpi.com
While direct studies on antimicrobial agents synthesized from this compound are not extensively detailed in available literature, research on analogous structures provides strong evidence for its potential in this field. For instance, a study on salicylanilide-based peptidomimetics, which used a structurally related 4-(trifluoromethyl)aniline (B29031) core, demonstrated the importance of an isopropyl substituent for activity. One such derivative showed significant efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacteria. This highlights the potential of the isopropyl-aniline combination in designing effective antibacterial agents.
Table 1: Antimicrobial Activity of an Isopropyl-Substituted Anilide Analog
| Microorganism | Strain | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 4.82 |
| Staphylococcus aureus (MRSA) | SA 630 | 9.64 |
| Bacillus cereus | ATCC 11778 | 2.41 |
| Clostridium perfringens | ATCC 13124 | 4.82 |
| Mycobacterium kansasii | DSM 44162 | 38.6 |
Data sourced from research on a salicylanilide (B1680751) derivative containing a 4-(trifluoromethyl)aniline and an isopropyl chain, illustrating the potential of the N-isopropyl aniline scaffold.
Fluoroaniline (B8554772) derivatives are foundational in the development of targeted cancer therapies, particularly kinase inhibitors. The fluorine atom can form key interactions within the ATP-binding pocket of kinases, which are often dysregulated in cancer. nih.gov
Research into fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone has yielded compounds with significant anticancer activity. researchgate.net In one study, a series of derivatives were synthesized and tested against melanoma cell lines. A compound featuring a 3-chloro-4-trifluoromethoxy-phenylamino group demonstrated the lowest cell viability, with an LC50 of 12.25 µg/mL against A375 melanoma cells. researchgate.net
Furthermore, studies on fluorinated isatins, synthesized from fluoroaniline precursors, have shown these compounds to possess moderate to high cytotoxic activity against various human tumor cell lines. nih.gov The mechanism of action for some of these derivatives was linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and the production of reactive oxygen species. nih.gov For example, certain fluorinated 1-benzylisatins exhibited potent activity against human cervical epithelioid carcinoma (M-HeLa) and duodenal adenocarcinoma (HuTu-80) cell lines. nih.gov
Table 2: Cytotoxic Activity (IC50) of Selected Fluorinated Isatin Analogs
| Compound ID | M-HeLa (µM) | HuTu-80 (µM) |
|---|---|---|
| Analog 3a (ortho-fluoro) | 4.2 | 1.9 |
| Analog 3b (ortho-chloro) | 2.7 | 1.8 |
| Analog 3d (ortho-chloro, fluoro) | 4.4 | 1.9 |
| 5-Fluorouracil (Reference) | 5.4 | 4.8 |
Data from a study on fluorinated 1-benzylisatins, demonstrating the cytotoxic potential of scaffolds derived from fluoroanilines. nih.gov
These examples underscore the rationale for using the this compound scaffold to develop novel anticancer agents, with the expectation that its specific substitution pattern could confer potent and selective cytotoxicity.
The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is an ongoing area of research. The modification of existing NSAIDs by incorporating aniline moieties is a strategy used to develop new drug candidates.
For example, new thiourea (B124793) derivatives of naproxen (B1676952) have been synthesized using various aromatic amines, including a p-fluoroaniline derivative. nih.gov These compounds were evaluated for their anti-inflammatory effects. In one study, the derivative of m-anisidine (B1676023) showed a potent anti-inflammatory activity, with an inhibition of carrageenan-induced paw edema of 54.01%. nih.gov While this study did not use this compound directly, it demonstrates the principle of using substituted anilines to create new anti-inflammatory agents. The this compound moiety could be used in similar synthetic strategies to create novel NSAID derivatives, with its specific fluorine and isopropyl groups potentially modulating the compound's activity and pharmacokinetic profile.
This compound serves as a valuable scaffold for generating libraries of compounds for screening against various biological targets. The systematic modification of the aniline ring or the isopropyl group allows for the exploration of structure-activity relationships (SAR) and the identification of key interactions between a potential drug and its target protein.
In the context of kinase inhibitors, for example, the aniline core is often a critical component that forms hydrogen bonds in the hinge region of the kinase domain. The 3-fluoro substituent can alter the pKa of the aniline nitrogen and influence binding affinity and selectivity. In the development of anaplastic lymphoma kinase (ALK) inhibitors, researchers synthesized a series of analogs to probe these interactions. While 3-fluoroaniline (B1664137) itself was used in one step, a related compound, 3-fluoro-N-isopropyl-2-methoxyaniline, was also employed. nih.gov Studies on the resulting compounds revealed that the N-isopropyl group was superior to smaller (ethyl) or larger (isobutyl, isopentyl) alkyl groups in conferring potent cell growth inhibition in the KARPAS-299 cancer cell line. nih.gov This type of systematic study helps elucidate the mechanism of action and guides the design of more potent and selective drug candidates.
An API intermediate is a chemical compound that is a stepping stone in the synthesis of the final active drug. nih.gov this compound is classified as such an intermediate, valued for its ability to be incorporated into more complex molecular structures. chemimpex.com
While no currently approved major drug is publicly documented as being synthesized directly from this compound, its structural isomer, N-isopropyl-4-fluoroaniline, is a key intermediate in the synthesis of the herbicide Flufenacet. atlantis-press.com The synthesis involves the catalytic hydrogenation of 4-fluoronitrobenzene in the presence of acetone (B3395972) to generate the N-isopropyl-4-fluoroaniline intermediate. atlantis-press.com Similar synthetic pathways are applicable in pharmaceutical manufacturing. For example, the synthesis of many kinase inhibitors involves coupling a substituted aniline with a heterocyclic core. The FDA-approved drug Sotorasib, for instance, is synthesized using 2-isopropyl-4-methylpyridin-3-amine, highlighting the importance of N-isopropyl amine moieties in modern APIs. mdpi.com The availability and reactivity of this compound make it a prime candidate for use in the synthetic routes of future APIs targeting a range of diseases.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific, publicly available structure-activity relationship (SAR) studies centered exclusively on this compound derivatives are not extensively documented, the principles of medicinal chemistry allow for an informed analysis of its potential role in drug design. The strategic incorporation of fluorine into bioactive molecules is a well-established method for optimizing pharmacological properties.
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can prolong the compound's half-life.
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency of a drug candidate.
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance oral bioavailability.
SAR studies on related fluorinated compounds have demonstrated the critical impact of the fluorine substituent's position. For instance, in the development of kinase inhibitors or other therapeutic agents, moving a fluorine atom between the ortho, meta, and para positions can dramatically alter biological activity. Derivatives of this compound would be synthesized to systematically explore how modifications to other parts of the molecule, in concert with the fixed meta-fluoro group, affect its biological function. These studies are crucial for optimizing lead compounds into viable drug candidates.
Agrochemical Research and Crop Protection
Fluorinated compounds are integral to the modern agrochemical industry due to their enhanced efficacy and stability. N-isopropyl-fluoroanilines, as a chemical class, are important intermediates in the production of potent herbicides and pesticides.
Synthesis of Herbicides (e.g., Flufenacet) and Pesticides
N-isopropyl-fluoroanilines are key precursors in the synthesis of the oxyacetamide class of herbicides. A prominent example is Flufenacet, a widely used pre-emergence herbicide for controlling annual grasses and some broadleaf weeds in crops like corn, soybeans, and wheat.
It is important to note for scientific accuracy that the commercial synthesis of Flufenacet specifically utilizes the isomer N-Isopropyl-4-fluoroaniline . However, the general synthetic pathway illustrates the utility of this class of compounds. The synthesis typically involves a multi-step process where the N-isopropyl-fluoroaniline moiety is reacted with other chemical intermediates to build the final complex herbicidal molecule. The presence of the fluorophenyl group is critical to the biological activity of Flufenacet, which functions by inhibiting very-long-chain fatty acid synthesis in susceptible plants.
Development of Novel Agrochemical Active Ingredients
This compound represents a valuable scaffold for the discovery of new agrochemical active ingredients. The process of discovering novel pesticides involves synthesizing a large library of diverse chemical structures and screening them for biological activity against various pests, weeds, and pathogens.
The unique electronic properties conferred by the meta-positioned fluorine atom in this compound make it an attractive starting material for such libraries. Researchers can modify the molecule through reactions involving the amino group to create a range of amides, ureas, and other derivatives. These new compounds are then tested in high-throughput screening assays to identify potential new modes of action or improved activity against resistant pest populations. The goal is to develop next-generation agrochemicals that are more selective, environmentally benign, and effective at lower application rates.
Environmental Fate and Ecotoxicological Studies of Agrochemical Derivatives
Understanding the environmental impact of agrochemicals is crucial for regulatory approval and sustainable agriculture. Extensive studies have been conducted on the environmental fate of Flufenacet, a commercial product derived from the isomeric N-Isopropyl-4-fluoroaniline. These studies provide a clear example of the ecotoxicological profile of a derivative from this chemical family.
Flufenacet is characterized by moderate persistence in soil and water. Its degradation in the environment occurs primarily through microbial action in aerobic soil and aquatic systems. researchgate.net The compound is stable to hydrolysis and photolysis. Current time information in Singapore. One of the significant environmental concerns with Flufenacet is its degradation into Trifluoroacetic acid (TFA), a highly persistent and mobile substance that can contaminate water sources. metu.edu.trresearchgate.net
Ecotoxicological assessments show that Flufenacet is slightly toxic to birds and mammals but moderately to highly toxic to fish, aquatic invertebrates, and especially aquatic plants. Current time information in Singapore.chemicalbook.com Its mobility in soil means it has the potential to leach into groundwater, necessitating careful management of its application. Current time information in Singapore.
| Parameter | Finding | Reference |
|---|---|---|
| Aerobic Soil Half-Life | 23.1 – 63.6 days (moderately persistent) | researchgate.net |
| Aerobic Aquatic Half-Life | 18 – 77 days | researchgate.net |
| Anaerobic Aquatic Half-Life | 492 days (persistent) | researchgate.net |
| Soil Mobility | Mobile to very mobile in various soil types | Current time information in Singapore. |
| Key Degradation Product | Trifluoroacetic acid (TFA) | metu.edu.tr |
| Toxicity to Aquatic Plants | High | Current time information in Singapore. |
| Toxicity to Fish & Invertebrates | Moderate | Current time information in Singapore. |
Materials Science and Polymer Chemistry
In materials science, fluorinated monomers are used to create polymers with specialized properties such as high thermal stability, chemical resistance, and low surface energy. The parent amine of the specified compound, 3-fluoroaniline, has been successfully used in the synthesis of advanced fluorinated polymers.
Synthesis of Fluorinated Polymers and Copolymers with Tunable Properties
Research has demonstrated the synthesis of poly(3-fluoroaniline) and its copolymers with aniline, poly(aniline-co-3-fluoroaniline), through chemical oxidative polymerization methods. researchgate.net In this process, the 3-fluoroaniline monomer is polymerized, often with a co-monomer like aniline, using an oxidant such as ammonium (B1175870) persulfate in an acidic medium.
The incorporation of 3-fluoroaniline units into the polymer backbone significantly alters the material's properties compared to standard polyaniline. The presence of the C-F bond, which is stronger than the C-H bond, enhances the thermal stability of the resulting polymer. researchgate.net Furthermore, the fluorine atom influences the polymer's morphology and electronic characteristics.
| Property | Effect of Increasing 3-Fluoroaniline Content | Reference |
|---|---|---|
| Solubility | Increased | researchgate.net |
| Thermal Stability | Increased | researchgate.net |
| Electrical Conductivity | Decreased | researchgate.net |
By varying the ratio of 3-fluoroaniline to aniline in the copolymerization feed, researchers can precisely tune the properties of the final material. For example, while pure poly(3-fluoroaniline) has a lower electrical conductivity than polyaniline, the copolymers exhibit conductivities that are intermediate between the two homopolymers. researchgate.net This tunability allows for the creation of tailored materials for specific applications, such as conductive coatings, sensors, or components in electronic devices where a balance of processability, stability, and specific electronic properties is required.
Development of Advanced Materials with Specific Chemical Properties
The incorporation of this compound into the structure of polymers and other advanced materials is an area of active research. The presence of the fluorine atom and the isopropyl group can significantly modify the properties of these materials, leading to enhanced performance characteristics.
The fluorine atom is known to impart several desirable properties to materials, including high thermal stability, chemical resistance, and specific electronic characteristics. The N-isopropyl group, on the other hand, can influence the polymer's solubility, morphology, and mechanical properties. In the context of this compound, its use as a monomer or a modifying agent allows for the fine-tuning of these properties. Research in this area focuses on creating materials such as specialized polymers and coatings that require improved durability and performance for specific applications. chemimpex.com
Table 1: Potential Effects of this compound Incorporation on Material Properties
| Property | Influence of this compound Moiety |
| Thermal Stability | The strong carbon-fluorine bond can enhance the material's resistance to heat degradation. |
| Chemical Resistance | The fluorine atom provides a protective shield against chemical attack. |
| Solubility | The isopropyl group can increase solubility in organic solvents, aiding in material processing. |
| Dielectric Constant | The presence of fluorine can lower the dielectric constant, which is beneficial for microelectronics. |
While specific data on polymers synthesized exclusively from this compound is limited in publicly accessible literature, the principles of fluorine-containing polymer chemistry suggest its potential in creating materials with a unique combination of properties.
Applications in Fluorescent Dyes and Optical Materials
This compound serves as a valuable precursor in the synthesis of fluorescent dyes and other optical materials. chemimpex.com The electronic properties of the fluorinated aniline ring can be exploited to design molecules that absorb and emit light at specific wavelengths. The field of molecular probes and imaging agents often relies on such tailored fluorescent compounds.
The synthesis of these materials typically involves the chemical modification of the this compound core to create larger, more complex conjugated systems. The fluorine atom can influence the photophysical properties of the resulting dye, including its quantum yield and photostability. These fluorescent dyes are essential tools in a variety of applications, from biological imaging and diagnostics to sensors and optoelectronic devices. chemimpex.com
Catalysis and Organic Synthesis as a Building Block
As a functionalized aniline, this compound is a versatile building block in the intricate field of organic synthesis. chemimpex.com Its chemical reactivity allows it to be a starting point for the construction of more complex molecular architectures.
The amine group of this compound can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, which allows for the introduction of various functional groups. The aromatic ring can participate in electrophilic substitution reactions, with the fluorine and N-isopropyl groups directing the position of incoming substituents. This controlled functionalization is a cornerstone of multi-step organic synthesis, enabling the assembly of complex target molecules with high precision. chemimpex.com
The unique electronic and steric environment of this compound makes it an interesting substrate for the exploration of new chemical reactions and synthetic methodologies. chemimpex.com Researchers may use this compound to test the scope and limitations of novel catalytic systems or to investigate reaction mechanisms. The presence of the fluorine atom can influence the reactivity of the molecule in ways that provide valuable insights into fundamental chemical principles.
While direct catalytic applications of this compound itself are not widely documented, it can serve as a ligand precursor for the synthesis of metal complexes with catalytic activity. The nitrogen atom can coordinate to a metal center, and the electronic properties of the fluorinated ring can modulate the catalytic activity of the metal.
Mechanistic Toxicology and Environmental Impact Research
Mechanistic Toxicology of N-Isopropyl-3-fluoroaniline and its Metabolites
While direct studies on the mechanistic toxicology of this compound are limited, insights can be drawn from research on analogous compounds. The toxicological effects of substituted anilines are often linked to their metabolism, which can lead to the formation of reactive intermediates.
The toxicity of aniline (B41778) derivatives is frequently associated with metabolic activation, primarily through N-hydroxylation, to form intermediates that can covalently bind to cellular macromolecules such as DNA and proteins. This binding can disrupt normal cellular functions and lead to cytotoxicity. For related compounds, this process is a key initiator of adverse cellular effects. The presence of the isopropyl group and the fluorine atom in this compound is expected to influence its metabolic pathways and, consequently, its toxicological profile.
The metabolites of aniline compounds are known to interact with various biological systems and enzymes. For instance, N-hydroxylated metabolites can be further activated by sulfotransferases or acetyltransferases to form highly reactive species. These reactive intermediates can interact with enzymes, leading to inhibition or alteration of their function. The lipophilicity conferred by the isopropyl group in this compound may facilitate its interaction with cellular membranes and intracellular components. chemimpex.com
Table 1: Genotoxicity Data for Related Aniline Compounds
| Compound | Test System | Result |
|---|---|---|
| p-Fluoro-N-Isopropylaniline | Not specified | Suspected of causing genetic defects aarti-industries.com |
| Various substituted alkyl- and haloanilines | Salmonella typhimurium | Weakly to strongly mutagenic nih.gov |
Environmental Fate and Degradation Pathways
Information specific to the photodegradation of this compound is not currently available. However, studies on other fluoroanilines indicate that biodegradation is a potential degradation pathway. For example, a bacterial strain, Rhizobium sp. JF-3, has been shown to degrade 3-fluoroaniline (B1664137) by using it as a sole source of carbon and energy. nih.gov The degradation pathway involved an initial defluorination step catalyzed by a monooxygenase. researchgate.net The rate of biodegradation of fluoroanilines can be influenced by the degree of fluorine substitution, with increased substitution potentially leading to longer persistence in the environment. nih.gov The presence of the N-isopropyl group may also affect the biodegradability of the molecule.
Table 2: Biodegradation of Related Fluoroaniline (B8554772) Compounds
| Compound | Microorganism | Degradation Pathway |
|---|---|---|
| 3-Fluoroaniline | Rhizobium sp. JF-3 | Utilized as sole carbon and energy source; involves monooxygenase nih.govresearchgate.net |
The mobility of this compound in soil and water is influenced by its physicochemical properties, such as its soil organic carbon-water (B12546825) partition coefficient (Koc). For the related compound N-isopropylaniline, an estimated Koc value of 566 suggests low mobility in soil. nih.gov This indicates that N-isopropylaniline is expected to adsorb to soil particles. The pKa value of N-isopropylaniline also suggests that it will exist partially in a protonated form in aqueous environments, which would lead to stronger binding to soil surfaces. nih.gov Volatilization from moist soil and water surfaces is considered a significant fate process for the neutral species of N-isopropylaniline. nih.gov Given the structural similarities, this compound may exhibit comparable behavior in the environment, with a tendency to adsorb to soil and sediment, thereby reducing its mobility in water systems.
Table 3: Environmental Fate Parameters for N-Isopropylaniline
| Parameter | Value | Implication |
|---|---|---|
| Estimated Koc | 566 | Low mobility in soil nih.gov |
| Estimated Henry's Law Constant | 7.4 x 10⁻⁶ atm-m³/mole | Volatilization from moist soil and water is an important fate process nih.gov |
Bioaccumulation Potential in Environmental Systems
Following a comprehensive review of available scientific literature and databases, no specific research findings or data pertaining to the bioaccumulation potential of this compound in environmental systems were identified.
Bioaccumulation refers to the process by which organisms, including aquatic life, can accumulate a chemical substance in their tissues at a concentration higher than that in the surrounding environment. This assessment is a critical component of evaluating the potential long-term environmental impact of a chemical. Factors that influence bioaccumulation potential include the substance's octanol-water partition coefficient (Kow), its persistence in the environment, and the rate at which it is metabolized and excreted by organisms.
For this compound, key metrics such as the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF), which are determined through experimental studies with species like fish, are not available in the public domain. Similarly, predictive modeling studies that estimate these values based on the chemical's structure and properties have not been published for this specific compound.
While data exists for structurally related compounds, such as other aniline derivatives, the strict focus on this compound precludes their inclusion in this assessment. Therefore, a quantitative or detailed qualitative analysis of its potential to concentrate in food chains cannot be provided at this time. The absence of data highlights a knowledge gap in the environmental profile of this compound.
Data Tables
No data is available for this compound.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific research primarily identifies N-Isopropyl-3-fluoroaniline as a versatile chemical intermediate rather than a final product with direct applications. Its significance lies in its role as a foundational building block in the synthesis of more complex molecules across various industries. chemimpex.com The compound's chemical structure, featuring a fluorine atom and an N-isopropyl group, imparts desirable properties for synthetic chemistry. The fluorine atom is known to enhance chemical reactivity and selectivity in reactions such as electrophilic aromatic substitution, while the isopropyl group increases lipophilicity, a key factor for improving a molecule's ability to penetrate biological systems. chemimpex.com
The research landscape is dominated by the application of this compound in two major fields:
Pharmaceuticals: The molecule serves as a key starting material or intermediate in medicinal chemistry for the development of novel therapeutic agents. chemimpex.com The broader class of fluoroanilines is a recurring motif in drug discovery, valued for its influence on the pharmacological profiles of active compounds. beilstein-journals.orgnih.govmdpi.com
Agrochemicals: It is utilized in the synthesis of modern crop protection agents, including herbicides and pesticides. chemimpex.com For instance, the related compound 4-fluoro-N-isopropylaniline is a known intermediate in the synthesis of the herbicide Flufenacet. google.comchemicalbook.com
Identification of Knowledge Gaps and Emerging Research Avenues
Despite its utility as a synthetic building block, there are significant knowledge gaps concerning the intrinsic properties of this compound itself. The vast majority of research focuses on its derivatives, leaving the direct biological, toxicological, and environmental profile of the parent compound largely unexplored.
Key knowledge gaps include:
Intrinsic Biological Activity: There is a lack of published data on the specific pharmacological or toxicological effects of this compound. While derivatives have shown activity, the contribution of this specific fragment is not well-defined. mdpi.com
Metabolism and Environmental Fate: No detailed studies appear to cover the metabolism, biotransformation, persistence, or degradation pathways of this compound in biological systems or the environment. This is a critical gap, especially given its use in synthesizing agrochemicals.
Quantitative Structure-Activity Relationships (QSAR): While QSAR studies have been performed for substituted anilines in general, a specific analysis for this compound to predict its properties and guide the synthesis of safer, more effective derivatives is absent. researchgate.net
These gaps point toward several emerging research avenues:
Exploratory Biological Screening: A systematic screening of this compound and its simple derivatives against a wide range of biological targets (e.g., enzymes, receptors, microbial strains) could uncover novel, direct applications.
Advanced Materials Development: The potential in material science is currently underdeveloped. chemimpex.com Research could focus on synthesizing and characterizing polymers or functional coatings incorporating this compound to explore novel optical, thermal, or mechanical properties.
Green Chemistry Approaches: Investigation into more sustainable and efficient synthesis methods for this compound and its downstream products, such as biocatalytic or flow chemistry processes, represents a modern and impactful research direction.
Opportunities for Interdisciplinary Collaboration and Translational Research
The position of this compound as a versatile intermediate creates numerous opportunities for translational research through interdisciplinary collaboration.
Medicinal and Computational Chemistry: Synthetic chemists can collaborate with computational chemists to design and predict the properties of novel derivatives. nih.gov These virtual libraries can then be synthesized and passed to pharmacologists and biologists for high-throughput screening against various diseases, such as cancer or infectious diseases, accelerating the drug discovery pipeline from the lab to preclinical studies. mdpi.com
Agrochemistry and Environmental Science: A collaborative effort between agrochemical developers and environmental scientists is crucial. While chemists work on synthesizing more potent and selective herbicides or pesticides, environmental scientists can concurrently study the environmental impact, soil and water degradation, and non-target toxicity of these new compounds. google.com This parallel workflow ensures that new, effective products are also environmentally responsible.
Material Science and Chemical Engineering: There is a clear opportunity for chemists and material engineers to collaborate. Chemists can functionalize this compound to create novel monomers, which engineers can then use to produce advanced polymers. chemimpex.com Subsequent characterization of these materials could lead to translational applications in electronics, aerospace, or biomedical devices.
By bridging these scientific disciplines, research on this compound can be translated from fundamental synthetic chemistry into practical, high-value applications in medicine, agriculture, and technology.
Q & A
Q. Basic
- Density (1.045 g/cm³) : Influences solvent selection for biphasic reactions .
- Boiling point (217°C) : Dictates distillation conditions for purification .
- Lipophilicity (logP ~2.5, estimated) : Affects solubility in polar/nonpolar media, crucial for catalytic reactions .
How do electronic effects of substituents modulate this compound’s reactivity in electrophilic substitution?
Advanced
The electron-withdrawing fluorine at the meta position deactivates the ring, directing electrophiles to the para position relative to the isopropyl group. Computational studies (DFT, e.g., B3LYP/6-31G*) can predict charge distribution and reaction sites. Experimentally, nitration (HNO₃/H₂SO₄) yields para-nitro derivatives, confirmed by NOESY NMR for spatial proximity .
What computational approaches predict the stability and reaction pathways of this compound derivatives?
Q. Advanced
- Molecular dynamics (MD) simulations : Model solvation effects in DMSO or chloroform (common solvents for fluorinated amines) .
- Density functional theory (DFT) : Calculate activation energies for NAS or cross-coupling reactions. Compare with experimental kinetic data (e.g., Arrhenius plots) .
How should researchers resolve discrepancies in reported spectral data for this compound?
Q. Advanced
- Cross-validate sources : Compare NMR data from independent syntheses (e.g., F NMR in CDCl₃ vs. DMSO-d₆) .
- Control experiments : Replicate syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to eliminate batch variability .
What safety protocols are essential for handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to moderate vapor pressure (~0.3 mmHg at 25°C, extrapolated from similar amines ).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
